4-(3-Nitrophenyl)-6-phenylpyrimidin-2-amine
Overview
Description
4-(3-Nitrophenyl)-6-phenylpyrimidin-2-amine is an organic compound belonging to the pyrimidine family This compound is characterized by a pyrimidine ring substituted with a nitrophenyl group at the 4-position and a phenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Nitrophenyl)-6-phenylpyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde, benzylamine, and appropriate pyrimidine precursors.
Condensation Reaction: The initial step involves the condensation of 3-nitrobenzaldehyde with benzylamine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with a pyrimidine precursor under acidic or basic conditions to form the desired pyrimidine ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Nitrophenyl)-6-phenylpyrimidin-2-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 4-(3-Aminophenyl)-6-phenylpyrimidin-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso compounds.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Material Science: It can be incorporated into polymers or other materials to impart specific electronic or optical properties.
Biology and Medicine:
Pharmacology: The compound and its derivatives may exhibit biological activity, making them candidates for drug development. Potential activities include anti-inflammatory, anticancer, or antimicrobial effects.
Biochemical Research: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industry:
Dye and Pigment Production: The compound’s aromatic structure makes it suitable for use in the synthesis of dyes and pigments.
Electronic Devices: Its electronic properties may be exploited in the development of organic electronic devices such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-(3-Nitrophenyl)-6-phenylpyrimidin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
4-(3-Nitrophenyl)-6-methylpyrimidin-2-amine: Similar structure but with a methyl group instead of a phenyl group.
4-(4-Nitrophenyl)-6-phenylpyrimidin-2-amine: Similar structure but with the nitro group at the 4-position of the phenyl ring.
4-(3-Nitrophenyl)-5-phenylpyrimidin-2-amine: Similar structure but with the phenyl group at the 5-position of the pyrimidine ring.
Uniqueness: 4-(3-Nitrophenyl)-6-phenylpyrimidin-2-amine is unique due to the specific positioning of the nitro and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents on the pyrimidine ring can result in distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(3-nitrophenyl)-6-phenylpyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c17-16-18-14(11-5-2-1-3-6-11)10-15(19-16)12-7-4-8-13(9-12)20(21)22/h1-10H,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNJBHHNWRYSJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.